molecular formula C19H20BrNO4 B11055881 3-bromo-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

3-bromo-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B11055881
M. Wt: 406.3 g/mol
InChI Key: UOLHXSAPFAPJSL-UHFFFAOYSA-N
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Description

3-bromo-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a complex organic compound characterized by its brominated benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,4-benzodioxin ring.

    Amidation: The final step involves the coupling of the brominated benzodioxin derivative with a benzamide precursor under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Sodium azide (NaN₃), thiourea.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: De-brominated benzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-bromo-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide can be used as an intermediate for the synthesis of more complex molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.

Biology

This compound may be explored for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the benzodioxin ring and the bromine atom might contribute to binding affinity and specificity towards certain biological targets.

Industry

In the materials science industry, this compound could be used in the development of novel materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-bromo-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxin ring could facilitate binding through hydrophobic interactions, while the bromine atom might participate in halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-bromo-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is unique due to its specific substitution pattern and the presence of both the benzodioxin ring and the bromine atom. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20BrNO4

Molecular Weight

406.3 g/mol

IUPAC Name

3-bromo-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C19H20BrNO4/c1-2-4-16(22)14-10-17-18(25-8-7-24-17)11-15(14)21-19(23)12-5-3-6-13(20)9-12/h3,5-6,9-11,16,22H,2,4,7-8H2,1H3,(H,21,23)

InChI Key

UOLHXSAPFAPJSL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)Br)OCCO2)O

Origin of Product

United States

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